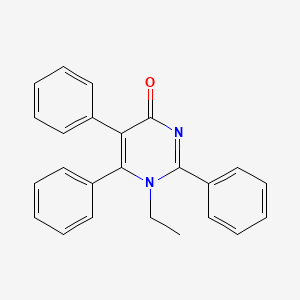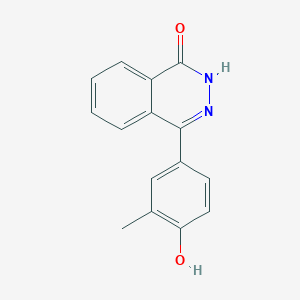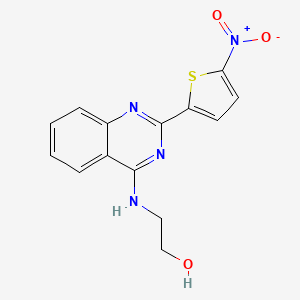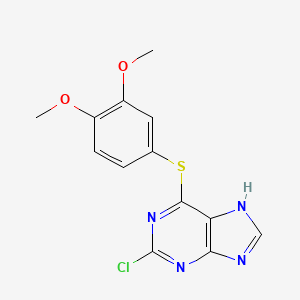
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a chloro group at the 2-position and a 3,4-dimethoxyphenylthio group at the 6-position of the purine ring
Métodos De Preparación
The synthesis of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropurine with 3,4-dimethoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by modulating enzyme activity or disrupting protein-protein interactions.
Comparación Con Compuestos Similares
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine can be compared with other similar compounds, such as:
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar thioether group but includes additional functional groups that may alter its chemical and biological properties.
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine: Another related compound with a different core structure but similar substituents, which may result in different reactivity and applications.
The uniqueness of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties compared to other related compounds.
Propiedades
Número CAS |
646510-56-7 |
|---|---|
Fórmula molecular |
C13H11ClN4O2S |
Peso molecular |
322.77 g/mol |
Nombre IUPAC |
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4O2S/c1-19-8-4-3-7(5-9(8)20-2)21-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
Clave InChI |
YGJNNFVGUIHMNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


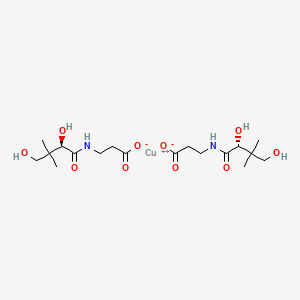

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

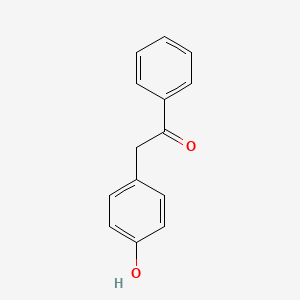
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
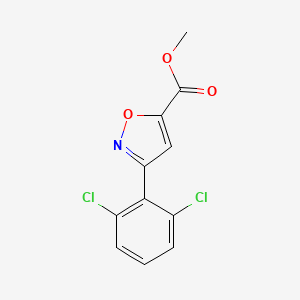
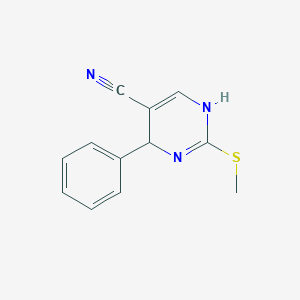
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
